molecular formula C11H14BrNO2 B7936968 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide

5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide

Cat. No.: B7936968
M. Wt: 272.14 g/mol
InChI Key: PTBQHCDYSKBPBO-MRVPVSSYSA-N
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Description

5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide is a brominated benzamide derivative characterized by a 2-methyl substituent on the benzene ring and a chiral (2R)-1-hydroxypropan-2-yl amine group. This compound is structurally related to bioactive molecules targeting sigma receptors and other neurological pathways .

Properties

IUPAC Name

5-bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-3-4-9(12)5-10(7)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBQHCDYSKBPBO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Br)C(=O)N[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 2-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Amidation: The brominated intermediate is then subjected to amidation with (2R)-1-hydroxypropan-2-amine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkyl group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction Products: Conversion of the hydroxy group to an alkyl group.

Scientific Research Applications

5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The compound’s physicochemical profile is influenced by its bromine atom, methyl group, and hydroxyl-bearing chiral side chain. Below is a comparison with similar benzamide derivatives:

Compound Substituents Molecular Weight Key Features
5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide (Target) 5-Br, 2-CH₃, (2R)-1-hydroxypropan-2-yl ~285–290* Chiral hydroxyl group enhances solubility; moderate lipophilicity
5-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methylbenzamide 5-Br, 2-CH₃, 2-hydroxy-1,1-dimethylethyl 286.16 Bulkier tert-butyl group may reduce membrane permeability
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide 5-Br, 2-F, 3-CH₃, cyclopropyl 272.11 Fluorine increases metabolic stability; cyclopropyl enhances rigidity
5-Bromo-N-{4-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl]butyl}-2,3-dimethoxybenzamide 5-Br, 2,3-OCH₃, dihydroisoquinolinylbutyl Higher (exact value unreported) Methoxy groups increase lipophilicity; dihydroisoquinoline enhances σ2 affinity

*Estimated based on structural analogues.

Biological Activity

5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its chemical structure, synthesis, and biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide is C11_{11}H14_{14}BrNO2_2, with a molecular weight of approximately 272.14 g/mol. The presence of a bromine atom and a hydroxypropan-2-yl group contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC11_{11}H14_{14}BrNO2_2
Molecular Weight272.14 g/mol
CAS Number1568093-03-7

Synthesis

The synthesis of 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide typically involves bromination of a suitable benzamide precursor, followed by the introduction of the hydroxypropan-2-yl group. Common reagents include bromine or N-bromosuccinimide (NBS) under specific reaction conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds within the benzamide class, including 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Emerging studies have highlighted the anticancer potential of this compound. Specifically, it has been investigated for its ability to inhibit cancer cell proliferation in vitro. For instance, in a study involving human cancer cell lines, the compound showed promising results in reducing cell viability and inducing apoptosis .

The biological activity of 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom may facilitate electrophilic interactions, while the hydroxy group can form hydrogen bonds with target molecules, modulating their activity and leading to various biological effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A study evaluated the effect of this compound on breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell proliferation, with IC50 values calculated at approximately 50 µM after 72 hours of exposure.

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